molecular formula C19H15F2NO4 B339633 2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B339633
M. Wt: 359.3 g/mol
InChI Key: IRDVBCRAQWJUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-2-oxoethyl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of fluorinated phenyl groups and a pyrrolidine ring. This structure imparts distinct chemical and biological properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H15F2NO4

Molecular Weight

359.3 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C19H15F2NO4/c20-14-3-1-12(2-4-14)17(23)11-26-19(25)13-9-18(24)22(10-13)16-7-5-15(21)6-8-16/h1-8,13H,9-11H2

InChI Key

IRDVBCRAQWJUHD-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OCC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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